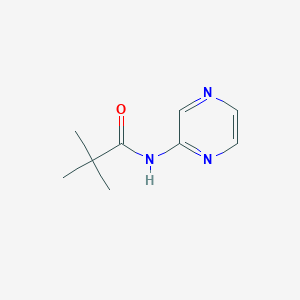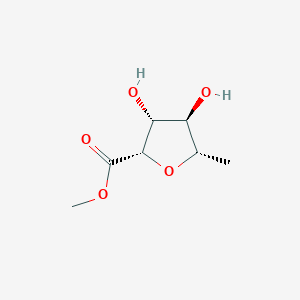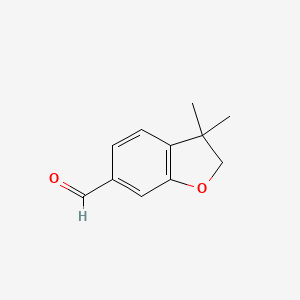![molecular formula C31H39N3O9S B3240571 Thiourea, N-[(1R,2R)-2-(dimethylamino)-1,2-diphenylethyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)- CAS No. 1440198-44-6](/img/structure/B3240571.png)
Thiourea, N-[(1R,2R)-2-(dimethylamino)-1,2-diphenylethyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-
説明
This compound is a derivative of thiourea . Thiourea is an organosulfur compound with the formula SC(NH2)2 and the structure H2N−C(=S)−NH2 . It is structurally similar to urea, except that the oxygen atom is replaced by a sulfur atom .
Molecular Structure Analysis
The compound contains a thiourea group, which is a planar molecule. The C=S bond distance is 1.71 Å. The C-N distances average 1.33 Å .Chemical Reactions Analysis
Thiourea can react with alkyl halide to generate different thiourea salts, which are further hydrolyzed to produce sulfenol and urea .Physical And Chemical Properties Analysis
Thiourea is a white solid with a density of 1.405 g/mL. It has a melting point of 182 °C and is soluble in water .科学的研究の応用
Medicinal Chemistry and Pharmacology
Thioureas and their derivatives exhibit significant biological activities, making them valuable in drug discovery and medicinal applications. The development of thiourea-based chemosensors for detecting environmental pollutants and biological analytes is a key area of research. These compounds, due to their nucleophilic characteristics, are used to detect anions and neutral analytes in biological, environmental, and agricultural samples, indicating their potential for environmental monitoring and safety applications (Al-Saidi & Khan, 2022). Additionally, coordination chemistry of thiourea derivatives with metals like Cu, Ag, and Au has shown promise for biological and medicinal applications, including chemosensing capabilities for detecting anions and cations in environmental and biological samples, highlighting their versatility in both analytical chemistry and potential therapeutic uses (Khan et al., 2020).
Environmental Science and Gold Recovery
In environmental sciences and metallurgy, thiourea plays a crucial role as a leaching agent in gold recovery, offering an alternative to the traditional cyanide process. Research has been directed towards optimizing the use of thiourea for gold extraction from various mineral resources, demonstrating its efficiency and potential for reducing environmental impact associated with gold mining (Li & Miller, 2006). This application is particularly significant in regions where the environmental impacts of cyanide are a concern, offering a less toxic alternative for gold extraction processes.
Agriculture
Thiourea derivatives also find applications in agriculture, particularly in enhancing the radioprotective effects on plant development. Research has shown that certain thiourea compounds can mitigate the genetic and biological effects of gamma-rays on pea development, providing insights into their potential use for improving crop resilience against environmental stressors (Mehandjiev et al., 2002).
Anti-Inflammatory Research
Furthermore, the exploration of thiourea derivatives in anti-inflammatory research, based on molecular docking studies, has shown promising results. Certain structural features of these derivatives contribute to high binding potential, interacting effectively with target proteins involved in inflammatory processes. This suggests their potential as candidate drugs for treating diseases characterized by inflammation (Nikolic et al., 2022).
Safety and Hazards
特性
IUPAC Name |
[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[[(1R,2R)-2-(dimethylamino)-1,2-diphenylethyl]carbamothioylamino]oxan-2-yl]methyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H39N3O9S/c1-18(35)39-17-24-27(40-19(2)36)28(41-20(3)37)29(42-21(4)38)30(43-24)33-31(44)32-25(22-13-9-7-10-14-22)26(34(5)6)23-15-11-8-12-16-23/h7-16,24-30H,17H2,1-6H3,(H2,32,33,44)/t24-,25-,26-,27-,28+,29-,30-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQXPBYRFIRMIOX-DCHSVBKASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)NC(=S)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)N(C)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)NC(=S)N[C@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)N(C)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H39N3O9S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
629.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Isocyanatobicyclo[2.2.1]heptane](/img/structure/B3240493.png)

![7-Propylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B3240525.png)


![3-acetyl-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one](/img/structure/B3240544.png)

![Carbonic acid, 1,3-dimethyl-4-[3-(1-methylethoxy)phenyl]-4-piperidinyl ethyl ester](/img/structure/B3240559.png)


![L-threo-alpha-D-galacto-Octopyranoside, methyl 7-chloro-6,7,8-trideoxy-6-[[[(2R,4R)-1-methyl-4-propyl-2-pyrrolidinyl]carbonyl]amino]-1-thio-](/img/structure/B3240573.png)


